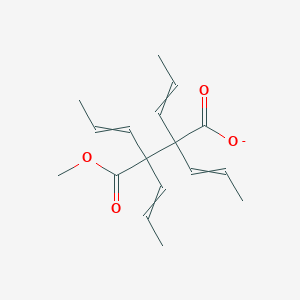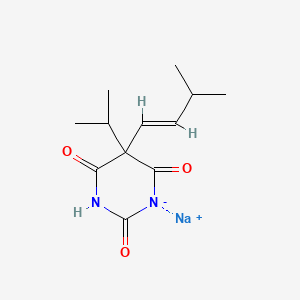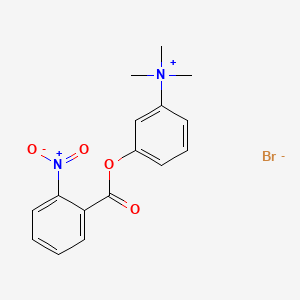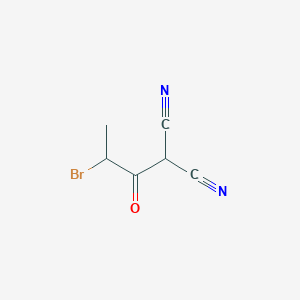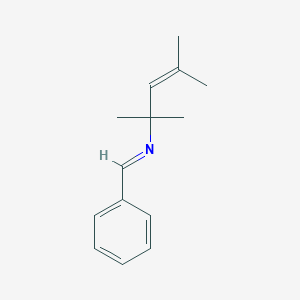
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane, also known as Isoflurane, is a fluorinated methyl ether. It is widely recognized for its use as a volatile anesthetic agent in medical settings. The compound has the molecular formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol . Isoflurane is known for its efficacy in inducing and maintaining general anesthesia, making it a critical component in modern anesthetic practices.
Métodos De Preparación
The synthesis of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and stringent quality control measures to produce Isoflurane in bulk quantities .
Análisis De Reacciones Químicas
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Isoflurane into less fluorinated derivatives.
Substitution: Isoflurane can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Isoflurane is employed in studies involving the central nervous system due to its anesthetic properties.
Medicine: Beyond its primary use as an anesthetic, Isoflurane is studied for its potential neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with the central nervous system. Isoflurane enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, thereby inducing anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effect .
Comparación Con Compuestos Similares
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane can be compared with other similar compounds such as:
Enflurane: Another fluorinated methyl ether used as an anesthetic. Isoflurane is preferred due to its lower incidence of side effects.
Halothane: A halogenated hydrocarbon anesthetic. Isoflurane has a better safety profile and is less likely to cause hepatotoxicity.
Sevoflurane: A fluorinated ether with rapid onset and recovery times. .
Propiedades
Número CAS |
64017-73-8 |
|---|---|
Fórmula molecular |
C3H2ClF5O |
Peso molecular |
184.49 g/mol |
Nombre IUPAC |
1-chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-3(9,1(5)6)10-2(7)8/h1-2H |
Clave InChI |
WPSUOVRIOAWRCD-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(F)F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


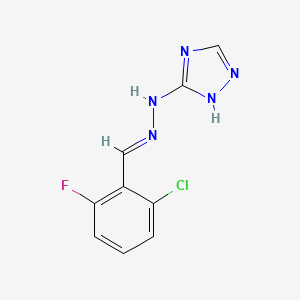
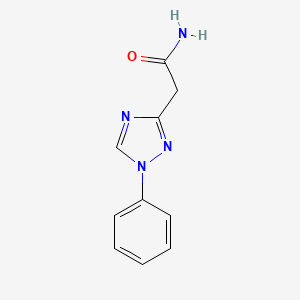
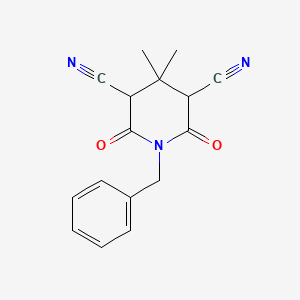

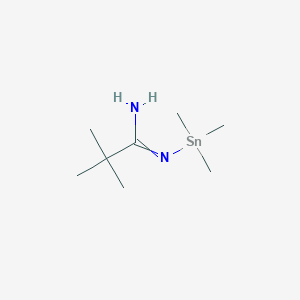
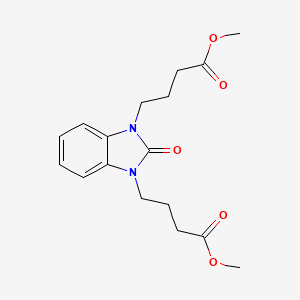
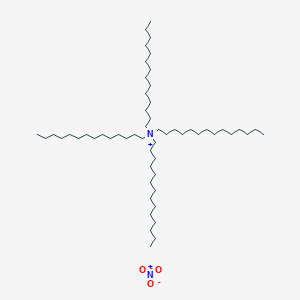

![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
